[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
Description
This compound features a 1,4-benzothiazin core modified with a 1,3-benzodioxol-5-yl substituent at position 4 and a 3,4-dimethoxyphenyl methanone group at position 2. The benzodioxol and dimethoxyphenyl groups are pharmacophoric motifs often associated with CNS activity and metabolic stability, respectively .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO7S/c1-29-18-9-7-15(11-20(18)30-2)24(26)23-13-25(16-8-10-19-21(12-16)32-14-31-19)17-5-3-4-6-22(17)33(23,27)28/h3-13H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLBSXSESLDLRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule notable for its potential biological activities. Its unique structural features—comprising a benzodioxole moiety and a benzothiazine core—suggest diverse pharmacological applications. This article reviews the biological activity of this compound based on existing research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 465.5 g/mol. The structural arrangement allows for significant chemical reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 465.5 g/mol |
| CAS Number | 1114853-27-8 |
Biological Activities
Preliminary studies indicate that compounds similar to 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit various biological activities:
- Anticancer Properties : Research has shown that benzothiazine derivatives possess anticancer properties by inducing apoptosis in tumor cells. For instance, similar compounds have demonstrated cytotoxic effects against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines through mechanisms involving DNA damage and apoptosis pathways .
- Bioreductive Activity : The compound's structure suggests potential as a bioreductive agent targeting hypoxic tumor environments. This characteristic is crucial for developing selective anticancer therapies that minimize damage to normal tissues while effectively targeting cancer cells .
- Enzyme Inhibition : The presence of functional groups in the compound may facilitate interactions with specific enzymes involved in cancer progression and metastasis. Ongoing studies are investigating its role as an inhibitor of hypoxia-inducible factor (HIF), which is pivotal in tumor growth under low oxygen conditions .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of similar benzothiazine compounds on A549 and WM115 cell lines using the WST-1 assay. The results indicated significant cell death at concentrations above 10 µM, with apoptosis confirmed through caspase 3/7 assays .
Case Study 2: In Vivo Antitumor Effects
In vivo studies involving related compounds demonstrated significant tumor growth inhibition in xenograft models when administered at doses ranging from 5 to 30 mg/kg body weight. No adverse effects were noted on overall health parameters of the subjects, indicating a favorable safety profile .
The proposed mechanism of action for 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves:
- Induction of oxidative stress leading to apoptosis.
- Targeting hypoxic tumor microenvironments to enhance selectivity for cancer cells.
- Inhibition of key enzymes involved in cellular proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of synthesis, physicochemical properties, and biological relevance.
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone ()
- Core Structure : Benzothiazole (vs. benzothiazin in the target compound).
- Substituents :
- Chlorophenyl groups at positions 4 and 5 (vs. dimethoxyphenyl and benzodioxol).
- Methoxy linker connecting benzothiazole to the aromatic ring.
- Synthesis : Achieved via nucleophilic substitution using THF and K₂CO₃, yielding an 83% product with a melting point of 448 K .
- Structural Features :
- Bioactivity : Benzothiazole derivatives exhibit antimicrobial, antitumor, and antifungal activities .
Triazole Derivatives ()
- Core Structure: 1,2,4-Triazole (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone).
- Substituents: Sulfonylphenyl, halogenated phenyl, and ethanone groups.
- Synthesis : Multi-step reactions involving sodium ethoxide and α-halogenated ketones .
- Comparison :
Piperazine- and Indole-Based Methanones ()
- Examples: 312945-65-6: Indole core with dimethoxyphenyl ethyl and methoxy groups. 461014-60-8: Thiadiazole with fluorophenoxy and nitrobenzamide.
- Comparison :
Key Research Findings
- Structural Flexibility: The target compound’s benzothiazin sulfone ring likely adopts a puckered conformation, as described by Cremer-Pople coordinates for nonplanar rings .
- Synthetic Challenges : The benzodioxol group may require protective strategies during synthesis, similar to methods for benzothiazole derivatives .
- Bioactivity Predictions : The dimethoxyphenyl group could enhance blood-brain barrier penetration relative to chlorophenyl analogs, suggesting CNS-targeted applications .
Preparation Methods
Starting Materials and Initial Steps
The synthesis typically begins with sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) due to its commercial availability and sulfone functionality. Key steps include:
- Alkylation : Reaction with methyl chloroacetate under basic conditions (KOH, reflux) yields methyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate.
- Ring Expansion : Base-catalyzed (e.g., triethylamine) ring expansion in tetrahydrofuran (THF) at 45°C converts the benzisothiazole to a 1,4-benzothiazine scaffold.
Functionalization of the Benzothiazine Core
Introduction of Benzodioxol-5-yl Group :
Methanone Formation :
Microwave-Assisted Synthesis
Accelerated Hydrazinolysis and Coupling
Microwave irradiation significantly reduces reaction times:
- Hydrazinolysis : Ultrasound-mediated reaction of intermediates with hydrazine hydrate in ethanol (30 minutes vs. 12 hours conventionally).
- Ketone Coupling : Microwave-assisted condensation of 3,4-dimethoxyacetophenone with the benzothiazine intermediate (150°C, 20 minutes, yield: 78%).
Advantages :
Catalytic Methods for Enhanced Regioselectivity
Palladium-Catalyzed Cross-Coupling
Cesium Carbonate-Mediated Alkylation
- N-Alkylation : Cesium carbonate in dimethyl sulfoxide (DMSO) at 120°C facilitates selective alkylation at the benzothiazine nitrogen.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzodioxole protons at δ 5.95–6.05 ppm).
- IR Spectroscopy : Sulfone S=O stretches at 1320–1290 cm⁻¹.
- X-ray Crystallography : Resolves spatial arrangement of the methanone group (C=O bond length: 1.21 Å).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Multi-Step Organic | 65–70 | 48–60 | 95–97 | Scalability |
| Microwave-Assisted | 75–78 | 6–8 | 98–99 | Rapid synthesis |
| Catalytic Coupling | 80–82 | 24–30 | 97–98 | Regioselectivity |
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
- Polar Aprotic Solvents : DMF or DMSO enhance solubility of intermediates but require rigorous drying.
Q & A
Q. What is the structural significance of the benzothiazine core and methoxyphenyl substituents in this compound?
The compound features a benzothiazine core modified with 1,3-benzodioxole and 3,4-dimethoxyphenyl groups. The sulfone group (1,1-dioxide) enhances electrophilicity, potentially improving interactions with biological targets like enzymes or receptors. Methoxy groups increase lipophilicity, influencing bioavailability and membrane permeability. Structural analogs (e.g., fluorinated derivatives) show that substituent positioning (e.g., para vs. meta methoxy) significantly impacts activity profiles .
Methodological Insight :
- Use X-ray crystallography or DFT calculations to confirm stereoelectronic effects of substituents.
- Compare LogP values (via HPLC) with analogs to assess hydrophobicity-driven bioactivity differences.
Q. How can researchers optimize the synthesis of this compound for high purity and yield?
Synthesis involves multi-step reactions:
- Step 1 : Construct the benzothiazine core via cyclization of aromatic aldehydes and thioamide precursors under acidic conditions.
- Step 2 : Introduce the 1,3-benzodioxol-5-yl group via nucleophilic substitution or Suzuki coupling.
- Step 3 : Sulfonation (using SO₃ or chlorosulfonic acid) to form the 1,1-dioxide moiety.
- Step 4 : Couple with 3,4-dimethoxyphenylmethanone via Friedel-Crafts acylation.
Critical Parameters :
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
- Monitor reaction progress using LC-MS to avoid byproducts like over-sulfonated derivatives .
Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?
Prioritize assays based on structural analogs:
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Anti-inflammatory : COX-2 inhibition ELISA or NF-κB luciferase reporter assays.
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
Validation :
- Compare results with positive controls (e.g., doxorubicin for anticancer, indomethacin for anti-inflammatory).
- Use dose-response curves to assess potency gradients .
Advanced Research Questions
Q. How do structural modifications influence the compound’s mechanism of action in kinase inhibition?
The 3,4-dimethoxyphenyl group may interact with ATP-binding pockets in kinases (e.g., EGFR, VEGFR). Fluorine substitution at position 6 (as in analog C24H₁₈F₂NO₆S) enhances binding affinity due to halogen bonding.
Experimental Design :
- Perform kinase profiling (e.g., Eurofins KinaseProfiler) to identify targets.
- Use molecular docking (AutoDock Vina) to map interactions between methoxy groups and hydrophobic kinase domains.
- Validate with mutagenesis studies (e.g., alanine scanning of kinase residues) .
Q. What strategies resolve contradictions in SAR data for benzothiazine derivatives?
Discrepancies arise from substituent positioning (Table 1):
| Compound Modification | Observed Activity | Reference |
|---|---|---|
| 4-(3-Methoxyphenyl) substituent | Moderate COX-2 inhibition (IC₅₀ 8 µM) | |
| 4-(4-Methoxyphenyl) substituent | Enhanced anticancer activity (IC₅₀ 2 µM) | |
| 6-Fluoro substitution | 10× potency increase in kinase assays |
Resolution Approach :
- Conduct QSAR modeling to quantify electronic (Hammett σ) and steric (Taft ES) parameters.
- Use isothermal titration calorimetry (ITC) to compare binding thermodynamics across analogs .
Q. How can researchers address experimental limitations in stability studies under physiological conditions?
The compound may degrade in aqueous media due to hydrolytic cleavage of the benzodioxole ring.
Mitigation Strategies :
- Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring.
- Formulate with cyclodextrins or liposomes to enhance solubility and reduce hydrolysis.
- Perform LC-HRMS to identify degradation products (e.g., catechol derivatives) .
Q. What advanced techniques validate the compound’s target engagement in vivo?
- Chemical Proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down target proteins.
- PET Imaging : Synthesize a ¹⁸F-labeled derivative for biodistribution and target occupancy studies.
- Thermal Shift Assay (TSA) : Monitor protein melting shifts in cell lysates post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
